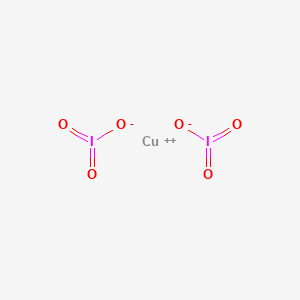

Copper iodate

Descripción general

Descripción

Copper iodate is used as an intermediate for pharmaceuticals . It is a compound formed by copper in its +2 oxidation state and iodine .

Synthesis Analysis

Copper iodate nanoparticles were synthesized by milling copper(II) nitrate trihydrate and potassium iodate mixture (mass ratio: 1:3). After the milling process, the sample was washed with 30 mL of deionized water, and centrifuged for 30 min at 13 500 rpm . Another method of synthesis involves the reaction of iodine with copper .

Molecular Structure Analysis

Copper iodide, like most binary metal halides, is an inorganic polymer. It exists in several crystalline forms. It adopts a zinc blende structure below 390 °C (γ-CuI), a wurtzite structure between 390 and 440 °C (β-CuI), and a rock salt structure above 440 °C (α-CuI). The ions are tetrahedrally coordinated when in the zinc blende or the wurtzite structure, with a Cu-I distance of 2.338 Å .

Chemical Reactions Analysis

In the iodine clock reaction, the reaction of iodate and bisulfite ions is the rate-determining step. Copper (II) sulfate or iron (III) nitrate can act as homogeneous catalysts in this rate-determining step . The basic reaction in the determination of copper using the iodometric method is represented by the equation: 2Cu^{2+} + 4I^- \rightarrow 2CuI(s) + I_2 .

Physical And Chemical Properties Analysis

Copper iodide is a white or slightly yellowish solid at room temperature. When exposed to light, it slowly turns brown due to the liberation of iodine. This compound is not readily soluble in water, but it can dissolve in solutions containing iodide ions or in concentrated halide solutions .

Aplicaciones Científicas De Investigación

Crystallography

- Field : Crystallography

- Application : Copper Iodate is used in the growth of crystals . These crystals are important in various scientific and industrial applications.

- Method : The crystal growth process involves a gel method . The Copper Iodate is mixed with a gel and allowed to grow over time.

- Results : The resulting Copper Iodate crystals have unique thermal characteristics .

Material Science

- Field : Material Science

- Application : Copper Iodate is used in the synthesis of new materials . For example, it is used in the creation of barium copper iodate .

- Method : The synthesis process involves mixing Copper Iodate with other compounds under specific conditions .

- Results : The resulting material, barium copper iodate, has a unique crystal structure .

Geochemistry

- Field : Geochemistry

- Application : Copper Iodate has been found in natural geological formations .

- Method : The identification of Copper Iodate in these formations is done through microscopic and Raman spectroscopic studies .

- Results : The presence of Copper Iodate in these formations provides insights into the geological processes that formed them .

Energetic Applications

- Field : Energetic Materials

- Application : Copper Iodate has been shown to be a strong oxidizer when combined with aluminum fuel particles for energy generating applications .

- Method : One method to produce metal iodates in situ is by using metal oxides and an energetic salt: aluminum iodate hexahydrate .

- Results : The thermal stability and reactivity of the mixture were investigated, and it was found that exothermic reactions transform metal oxides into more stable metal iodates .

Iodometric Analysis

- Field : Analytical Chemistry

- Application : Copper Iodate can be used in iodometric analysis, a type of indirect titration .

- Method : The iodine formed in the reaction between iodide ion and an oxidizing agent is measured. The amount of standard sodium thiosulfate solution required to titrate the liberated iodine is then equivalent to the amount of oxidizing agent .

- Results : Iodometric methods can be used for the quantitative determination of strong oxidizing agents such as potassium dichromate, permanganate, hydrogen peroxide, cupric ion and oxygen .

Redox Reactions

- Field : Chemistry

- Application : Copper Iodate can participate in redox reactions .

- Method : This involves a typical iodate-iodide redox reaction .

- Results : The presence of Copper Iodate makes the reaction more complicated since it can also be reduced to give Copper Iodide .

Biocidal Applications

- Field : Energetic Materials

- Application : Copper Iodate has been shown to be effective for neutralizing spore-forming bacteria by generating iodine gas as a long-lived bactericide .

- Method : One method to produce metal iodates in situ is by using metal oxides and an energetic salt: aluminum iodate hexahydrate .

- Results : The thermal stability and reactivity of the mixture were investigated, and it was found that exothermic reactions transform metal oxides into more stable metal iodates .

Combustion Performance

- Field : Energetic Materials

- Application : Copper Iodate-based aluminized electrospray-assembled nanocomposites have been used in combustion and biocidal performance .

- Method : The traditional approach to create a nanocomposite thermite is by physical mixing .

- Results : These microparticle-assembled nanocomposites show significantly improved reactivity .

Thermal Characterizations

Safety And Hazards

Direcciones Futuras

Ongoing research into stabilizing the compound could broaden its potential applications. For example, the field of materials science and engineering is keenly interested in the properties of copper compounds, and modifications to the chemical makeup of Copper (II) iodide could lead to innovations in this sphere .

Propiedades

IUPAC Name |

copper;diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVVIWYEOKVOFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(IO3)2, CuI2O6 | |

| Record name | copper(II) iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430942 | |

| Record name | Copper(2+) diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper iodate | |

CAS RN |

13454-89-2 | |

| Record name | Copper(2+) diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)